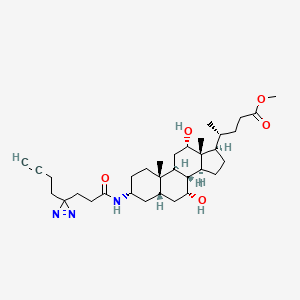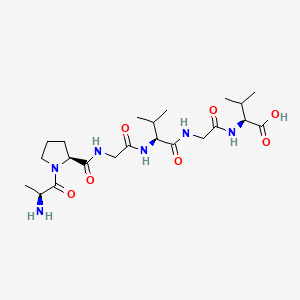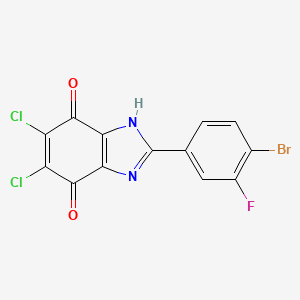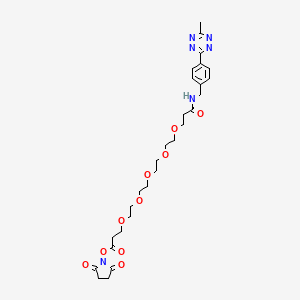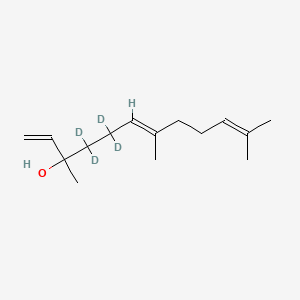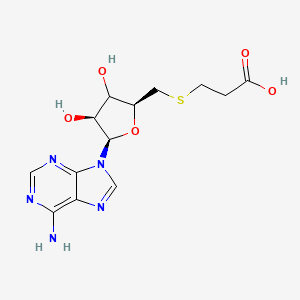
SARS-CoV-2-IN-78
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-78 is a chemical compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the viral replication and infection process. The development of this compound is a response to the urgent need for effective treatments to combat the COVID-19 pandemic.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2-IN-78 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups to enhance its activity and specificity. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and purity. This involves:
Optimization of reaction conditions: to maximize yield and minimize by-products.
Use of continuous flow reactors: to enhance reaction efficiency.
Implementation of stringent quality control measures: to ensure the final product meets regulatory standards.
化学反応の分析
Types of Reactions: SARS-CoV-2-IN-78 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s activity.
科学的研究の応用
SARS-CoV-2-IN-78 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication and its interactions with cellular proteins.
Medicine: Explored as a potential therapeutic agent for treating COVID-19, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of diagnostic tools and assays for detecting SARS-CoV-2.
作用機序
The mechanism of action of SARS-CoV-2-IN-78 involves targeting specific proteins and pathways essential for the viral replication process. The compound binds to the active site of viral enzymes, inhibiting their activity and preventing the virus from replicating. Key molecular targets include:
Viral proteases: Enzymes responsible for processing viral polyproteins.
RNA-dependent RNA polymerase: Enzyme involved in viral RNA synthesis.
Host cell receptors: Proteins on the host cell surface that facilitate viral entry.
類似化合物との比較
- Remdesivir
- Favipiravir
- Molnupiravir
- Lopinavir
- Ritonavir
SARS-CoV-2-IN-78 stands out due to its specific targeting of viral proteases and its potential for higher efficacy and lower resistance development compared to other compounds.
特性
分子式 |
C13H17N5O5S |
|---|---|
分子量 |
355.37 g/mol |
IUPAC名 |
3-[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H17N5O5S/c14-11-8-12(16-4-15-11)18(5-17-8)13-10(22)9(21)6(23-13)3-24-2-1-7(19)20/h4-6,9-10,13,21-22H,1-3H2,(H,19,20)(H2,14,15,16)/t6-,9?,10+,13-/m1/s1 |
InChIキー |
JXYJDRSYWXIEQE-IQNOZHCOSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CSCCC(=O)O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(=O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



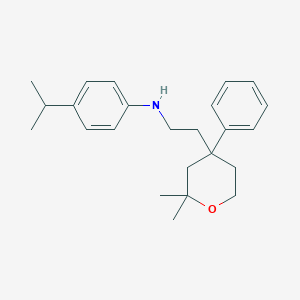
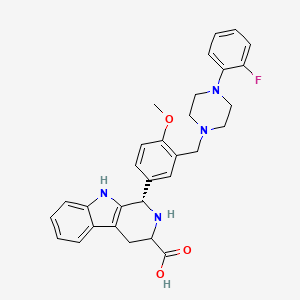
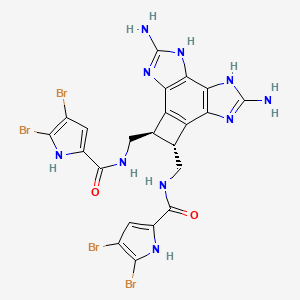
![disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12368914.png)

